Chlorure de 3-fluorobenzylmagnésium

Vue d'ensemble

Description

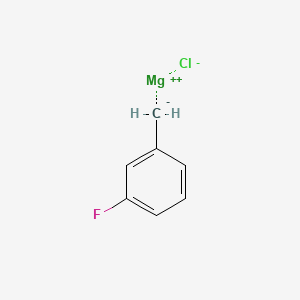

3-Fluorobenzylmagnesium chloride is an organomagnesium compound with the chemical formula FC6H4CH2MgCl. It is a Grignard reagent, which is commonly used in organic synthesis for forming carbon-carbon bonds. This compound is typically available as a solution in diethyl ether or tetrahydrofuran.

Applications De Recherche Scientifique

Grignard Reactions

One of the primary applications of 3-fluorobenzylmagnesium chloride is in Grignard reactions. These reactions involve the nucleophilic addition of the Grignard reagent to electrophiles, leading to the formation of alcohols after hydrolysis. The presence of the fluorine atom can influence the reactivity and selectivity of these reactions:

- Electrophile Addition : 3-Fluorobenzylmagnesium chloride can add to carbonyl compounds (aldehydes and ketones) to produce secondary and tertiary alcohols, respectively.

- Formation of Complex Molecules : It has been used in synthesizing various pharmaceutical intermediates, including those involved in the production of drugs targeting central nervous system disorders .

Synthesis of Pharmaceuticals

3-Fluorobenzylmagnesium chloride has been employed in the synthesis of several therapeutically active compounds:

- Safinamide and Ralfinamide : These compounds are synthesized using processes involving 3-fluorobenzyl derivatives. Safinamide is noted for its utility as a sodium channel blocker and MAO-B inhibitor, while ralfinamide is useful for treating chronic pain conditions .

- Naphthyridin Derivatives : It has been utilized in constructing 5-chloro-3-(4-fluorophenyl)-1,6-naphthyridin-4-one derivatives through strategic synthetic routes that include Grignard chemistry .

Case Study 1: Synthesis of Safinamide

A notable study focused on optimizing the synthesis of safinamide using 3-fluorobenzylmagnesium chloride as a key intermediate. The process demonstrated high yields and purity levels, showcasing the efficiency of this Grignard reagent in producing complex pharmaceuticals with minimal side reactions .

Case Study 2: Functionalization Studies

Research highlighted the versatility of 3-fluorobenzylmagnesium chloride in functionalization reactions. By employing lithium chloride alongside this Grignard reagent, researchers were able to enhance reaction rates and minimize undesired side products during halogen-magnesium exchange reactions . This approach facilitated the generation of various polyfunctional derivatives that are crucial for further synthetic modifications.

Advantages and Limitations

| Advantages | Limitations |

|---|---|

| High reactivity with electrophiles | Sensitive to moisture and air |

| Useful for synthesizing complex molecules | Requires careful handling due to toxicity |

| Enhances yields in pharmaceutical syntheses | Limited stability under certain conditions |

Mécanisme D'action

Target of Action

3-Fluorobenzylmagnesium chloride is a Grignard reagent, which are known for their strong nucleophilic properties . The primary targets of this compound are electrophilic carbon atoms, particularly those in carbonyl groups . The role of these targets is to accept the nucleophilic attack from the Grignard reagent, leading to the formation of new carbon-carbon bonds .

Mode of Action

The mode of action of 3-Fluorobenzylmagnesium chloride involves a nucleophilic attack on the electrophilic carbon atom of a carbonyl group . This results in the formation of a new carbon-carbon bond, expanding the carbon skeleton of the molecule . The magnesium atom in the Grignard reagent forms a complex with the oxygen atom of the carbonyl group, facilitating the nucleophilic attack .

Biochemical Pathways

Grignard reagents are generally used in organic synthesis to form new carbon-carbon bonds . Therefore, it can be inferred that the compound may affect biochemical pathways involving the synthesis of complex organic molecules .

Pharmacokinetics

As a Grignard reagent, it is highly reactive and unstable in aqueous environments, which would likely limit its bioavailability . It is typically used in controlled laboratory settings rather than administered in vivo .

Result of Action

The primary result of the action of 3-Fluorobenzylmagnesium chloride is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, including pharmaceuticals and polymers . The exact molecular and cellular effects would depend on the specific reaction conditions and the other reactants involved .

Action Environment

The action of 3-Fluorobenzylmagnesium chloride is highly dependent on the environmental conditions. It is sensitive to moisture and must be handled under anhydrous conditions . The reaction typically takes place in an organic solvent, such as diethyl ether . The temperature and concentration of the reagent can also influence the reaction rate and yield .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Fluorobenzylmagnesium chloride can be synthesized by reacting 3-fluorobenzyl chloride with magnesium metal in the presence of an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.

The general reaction is as follows:

FC6H4CH2Cl+Mg→FC6H4CH2MgCl

Industrial Production Methods

In an industrial setting, the production of 3-fluorobenzylmagnesium chloride involves similar reaction conditions but on a larger scale. The process is carefully controlled to ensure the purity and consistency of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluorobenzylmagnesium chloride primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile and adds to electrophilic carbon atoms in carbonyl compounds. It can also participate in substitution reactions.

Common Reagents and Conditions

Nucleophilic Addition: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively. The reaction is typically carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran.

Substitution Reactions: Can react with alkyl halides to form new carbon-carbon bonds.

Major Products

Alcohols: When reacted with aldehydes or ketones, the major products are secondary or tertiary alcohols.

Substituted Benzyl Compounds: When reacted with alkyl halides, the major products are substituted benzyl compounds.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Fluorobenzylmagnesium chloride

- 3-Chlorobenzylmagnesium chloride

- 4-Methoxybenzylmagnesium chloride

Uniqueness

3-Fluorobenzylmagnesium chloride is unique due to the presence of the fluorine atom on the benzyl group. This fluorine atom can influence the reactivity and selectivity of the compound in various chemical reactions. Fluorine atoms are known to affect the electronic properties of molecules, which can lead to different reaction outcomes compared to non-fluorinated analogs.

Activité Biologique

3-Fluorobenzylmagnesium chloride (CHClFMg) is an organometallic compound classified as a Grignard reagent. It is notable for its applications in organic synthesis and potential biological activities. This article explores the biological activity of 3-fluorobenzylmagnesium chloride, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

3-Fluorobenzylmagnesium chloride consists of a benzyl group substituted with a fluorine atom at the meta position. The presence of the fluorine atom significantly alters the electronic properties of the compound, enhancing its reactivity and biological interactions.

Table 1: Basic Properties of 3-Fluorobenzylmagnesium Chloride

| Property | Value |

|---|---|

| Molecular Formula | CHClFMg |

| Molecular Weight | 182.51 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in diethyl ether |

| Flammability | Flammable |

The biological activity of 3-fluorobenzylmagnesium chloride can be attributed to its role as a nucleophile in various chemical reactions. It is primarily utilized in the synthesis of pharmaceuticals, where it can react with electrophiles to form new carbon-carbon bonds. This property is crucial in drug development, particularly for creating compounds with enhanced biological activities.

Antimicrobial Activity

Research indicates that magnesium complexes, including those derived from Grignard reagents like 3-fluorobenzylmagnesium chloride, exhibit significant antimicrobial properties. A study on magnesium(II) complexes demonstrated that they possess effective antimicrobial activity against various pathogens through mechanisms that may involve disrupting microbial membranes or interfering with metabolic pathways .

Case Studies and Research Findings

- Synthesis of Therapeutic Agents : A study highlighted the synthesis of 2-[4-(3-fluorobenzyloxy)benzylamino]propanamide using 3-fluorobenzylmagnesium chloride as a key intermediate. This compound has shown promise as a sodium channel blocker and an inhibitor of monoamine oxidase B (MAO-B), suggesting potential applications in treating neurological disorders such as Parkinson's disease .

- Antiviral Properties : Another investigation focused on the use of 4-fluorobenzyl derivatives in developing antiviral agents targeting human cytomegalovirus (HCMV). The research emphasized structure-activity relationship (SAR) studies that identified key modifications leading to improved antiviral efficacy .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | |

| Antiviral | Effective against HCMV | |

| Neurological Applications | Potential MAO-B inhibition |

Safety and Toxicity Considerations

While exploring the biological activities of 3-fluorobenzylmagnesium chloride, it is essential to consider safety and toxicity. The compound is flammable and can form explosive mixtures with air, necessitating careful handling in laboratory settings . Toxicological assessments are crucial for determining safe dosage levels for potential therapeutic applications.

Propriétés

IUPAC Name |

magnesium;1-fluoro-3-methanidylbenzene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F.ClH.Mg/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGFEBLGGYOPML-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=CC=C1)F.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.